molecular formula C20H23N3O3S2 B12245107 4-Methanesulfonyl-2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole

4-Methanesulfonyl-2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole

Cat. No.: B12245107
M. Wt: 417.5 g/mol
InChI Key: CKWZRRMQFYICNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methanesulfonyl-2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole core, a piperidine ring, and a pyridine moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzothiazole core.

    Attachment of the Pyridine Moiety: The pyridine moiety is attached via an etherification reaction, where the hydroxyl group of the piperidine derivative reacts with a pyridine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Methanesulfonyl-2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-Methanesulfonyl-2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzothiazole can be compared with other similar compounds, such as:

    Benzothiazole Derivatives: Compounds with a benzothiazole core but different substituents, which may have varying biological activities and chemical properties.

    Piperidine Derivatives: Compounds with a piperidine ring and different functional groups, which may be used in different applications.

    Pyridine Derivatives: Compounds with a pyridine moiety and different substituents, which may have unique chemical reactivity and biological activities.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C20H23N3O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-4-methylsulfonyl-1,3-benzothiazole

InChI

InChI=1S/C20H23N3O3S2/c1-14-11-16(8-9-21-14)26-13-15-5-4-10-23(12-15)20-22-19-17(27-20)6-3-7-18(19)28(2,24)25/h3,6-9,11,15H,4-5,10,12-13H2,1-2H3

InChI Key

CKWZRRMQFYICNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.